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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, development, and mechanism

of action of Raltitrexed (Tomudex®, ZD1694), a quinazoline-based folate analogue that acts

as a specific inhibitor of thymidylate synthase. The document details its rational design,

preclinical evaluation, pharmacokinetic profile, and extensive clinical trial history, particularly in

the context of advanced colorectal cancer.

Introduction: The Rationale for a Novel Thymidylate
Synthase Inhibitor
For many years, 5-fluorouracil (5-FU) was the primary antimetabolite used in the treatment of

advanced colorectal cancer. However, its complex mechanism of action, requirement for

biochemical modulation, and challenging toxicity profile spurred the search for more specific

and better-tolerated agents. This led to the rational design of a new class of cytotoxic agents

targeting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine

triphosphate (TTP), an essential precursor for DNA synthesis. Raltitrexed was developed as a

direct and specific inhibitor of TS, aiming for improved efficacy, a more convenient dosing

schedule, and a better safety profile compared to 5-FU.[1]
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Raltitrexed emerged from a focused drug discovery program aimed at developing potent and

specific inhibitors of thymidylate synthase. The development process involved optimizing the

structure of earlier quinazoline-based antifolates to enhance their therapeutic index.

From Precursors to Raltitrexed: A Journey in Structure-
Activity Relationships (SAR)
The journey to Raltitrexed began with earlier folate analogues. The precursor drug, CB3717,

was a potent TS inhibitor but was associated with dose-limiting nephrotoxicity.[2] Medicinal

chemists systematically modified the structure of these early compounds to improve their

pharmacological properties. Key modifications included the replacement of a benzene ring with

a thiophene ring and the substitution of an N-10 propargyl group with a methyl group. These

changes significantly increased the compound's solubility and potency while reducing its

nephrotoxicity.[3] This optimization process led to the identification of ZD1694, later named

Raltitrexed, as a clinical candidate.

Synthesis of Raltitrexed
The synthesis of Raltitrexed has been reported through various routes. One common

approach involves the alkylation of a key intermediate with 6-bromomethyl-2-methyl-4-

quinazolinone, followed by basic hydrolysis to yield the final product. Another reported

synthesis starts from 5-nitrothiophene-2-carboxylic acid, involving a sequence of reduction,

alkylation, and saponification.[4]

Mechanism of Action
Raltitrexed's cytotoxic effect is a direct consequence of its potent and specific inhibition of

thymidylate synthase.[5][6] The process involves several key steps, as illustrated in the

signaling pathway diagram below.

Cellular Uptake and Polyglutamation
Raltitrexed is actively transported into cells via the reduced folate carrier (RFC).[5] Once inside

the cell, it undergoes extensive polyglutamation by the enzyme folylpolyglutamate synthetase

(FPGS). This process, which involves the addition of multiple glutamate residues, is crucial for

two reasons: it traps the drug inside the cell, and the polyglutamated forms of Raltitrexed are
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even more potent inhibitors of thymidylate synthase than the parent compound.[5][6][7] This

intracellular retention allows for a prolonged duration of action.[1]

Inhibition of Thymidylate Synthase and Induction of
"Thymineless Death"
Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to

deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a cofactor.

[8] Raltitrexed, particularly in its polyglutamated form, binds to the folate-binding site of

thymidylate synthase, preventing the binding of the natural substrate and thereby inhibiting the

synthesis of dTMP.[5][6] The depletion of the dTMP pool leads to a lack of thymidine

triphosphate (dTTP), a necessary precursor for DNA replication and repair. This state, often

referred to as "thymineless death," results in DNA fragmentation and ultimately triggers cell

cycle arrest and apoptosis.[5]
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Caption: Raltitrexed's mechanism of action from cellular uptake to apoptosis induction.

Preclinical Development
Raltitrexed underwent extensive preclinical evaluation to characterize its activity, selectivity,

and pharmacokinetic profile.

In Vitro Studies
The primary target of Raltitrexed, thymidylate synthase, was used in enzymatic assays to

determine the drug's inhibitory potency. While specific detailed protocols for these early assays

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-raltitrexed
https://go.drugbank.com/drugs/DB00293
https://pubmed.ncbi.nlm.nih.gov/9530547/
https://pubmed.ncbi.nlm.nih.gov/9376637/
https://karger.com/ocl/article/57/3/179/236956/Thymidylate-Synthase-A-Target-for-Combination
https://www.benchchem.com/product/b1684501?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-raltitrexed
https://go.drugbank.com/drugs/DB00293
https://synapse.patsnap.com/article/what-is-the-mechanism-of-raltitrexed
https://www.benchchem.com/product/b1684501?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684501?utm_src=pdf-body
https://www.benchchem.com/product/b1684501?utm_src=pdf-body
https://www.benchchem.com/product/b1684501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


are not readily available in the public domain, they would have typically involved incubating

purified thymidylate synthase with its substrates (dUMP and a folate cofactor) in the presence

of varying concentrations of Raltitrexed and its polyglutamated forms. The inhibition of dTMP

formation would then be quantified to determine the IC50 value. The polyglutamated forms of

Raltitrexed were found to be significantly more potent inhibitors of thymidylate synthase than

the parent drug.[7]

The cytotoxic activity of Raltitrexed was assessed against various cancer cell lines, with a

particular focus on colorectal cancer. A common method used for this purpose is the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

A detailed, step-by-step protocol for a specific Raltitrexed study is not publicly available.

However, a general protocol for an MTT assay is as follows:

Cell Seeding: Cancer cells (e.g., HT-29, SW620 colorectal cancer cell lines) are seeded into

96-well plates at a predetermined density (e.g., 5 x 10^5 cells/well) and allowed to adhere

overnight in a humidified incubator at 37°C with 5% CO2.[9]

Drug Treatment: The following day, the culture medium is replaced with fresh medium

containing serial dilutions of Raltitrexed. Control wells receive medium with the vehicle (e.g.,

DMSO) used to dissolve the drug.

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

MTT Addition: After the incubation period, a solution of MTT is added to each well, and the

plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases

in viable cells reduce the yellow MTT to purple formazan crystals.[10]

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to

each well to dissolve the formazan crystals.[9]

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.[10]
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Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell

growth by 50%) is then determined by plotting cell viability against drug concentration.

Table 1: In Vitro Cytotoxicity of Raltitrexed in Various Cell Lines

Cell Line Cancer Type IC50 (nM) Reference(s)

L1210 Murine Leukemia 9 [11][12]

Lovo Colorectal Cancer

Not specified, but

shown to increase

Bax protein

[11]

LS174T Colorectal Cancer

Not specified, but

shown to increase

Bax protein

[11]

HCT-8 Colorectal Cancer

Not specified, but

shown to increase

intracellular PRPP

[11]

In Vivo Studies
The antitumor activity of Raltitrexed was evaluated in various animal models, most commonly

in nude mice bearing human tumor xenografts.

Experimental Protocol: Colorectal Cancer Xenograft Model

Specific protocols for Raltitrexed xenograft studies are not detailed in the available literature. A

general methodology would involve:

Cell Implantation: Human colorectal cancer cells are injected subcutaneously or

intraperitoneally into immunocompromised mice (e.g., nude mice).[13][14]

Tumor Growth: The tumors are allowed to grow to a palpable size.

Treatment: The mice are then treated with Raltitrexed, typically administered intravenously,

at various doses and schedules. A control group receives a vehicle control.
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Monitoring: Tumor size is measured regularly, and the animals' body weight and general

health are monitored.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point. The antitumor efficacy is assessed by comparing the tumor

growth in the treated groups to the control group.

Pharmacokinetics
The pharmacokinetic profile of Raltitrexed has been extensively studied in both preclinical

models and human clinical trials.

Table 2: Key Pharmacokinetic Parameters of Raltitrexed in Humans

Parameter Value Reference(s)

Administration Intravenous infusion [1]

Terminal Half-life (t1/2γ) Approximately 260 hours [15]

Plasma Protein Binding >90% [15]

Metabolism
Primarily intracellular

polyglutamation
[5][6]

Excretion
~50% unchanged in urine,

~15% in feces
[16]

Clearance ~2.4 L/h (40 mL/min) [15]

The long terminal half-life of Raltitrexed is attributed to the sequestration of its polyglutamated

forms in tissues.[15] Clearance is significantly reduced in patients with renal impairment,

necessitating dose adjustments.[15]

Clinical Development
Raltitrexed has undergone a comprehensive clinical development program, including Phase I,

II, and III trials, primarily for the treatment of advanced colorectal cancer.
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Phase I Clinical Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), the dose-

limiting toxicities (DLTs), and the recommended Phase II dose of Raltitrexed. These studies

established the optimal dosing schedule as 3 mg/m² administered as a 15-minute intravenous

infusion every 3 weeks.[1] The main DLTs were myelosuppression and gastrointestinal toxicity.

[1] Combination studies with other chemotherapeutic agents, such as 5-FU and oxaliplatin,

were also conducted to explore the safety and preliminary efficacy of these regimens.[10]
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Caption: A generalized workflow for a Phase I dose-escalation trial of Raltitrexed.
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Phase II Clinical Trials
Phase II trials were conducted to evaluate the antitumor activity and further assess the safety

of Raltitrexed at the recommended dose in patients with advanced colorectal cancer.

Table 3: Selected Phase II Clinical Trial Results of Raltitrexed in Advanced Colorectal Cancer
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Study
Patient
Populatio
n

N
Raltitrexe
d Dose

Objective
Respons
e Rate
(%)

Median
Survival
(months)

Referenc
e(s)

Cunningha

m et al.

Advanced

CRC
177

3 mg/m²

q3w
26 11.2 [1]

Tomudex

Cooperativ

e Study

Group

Pretreated

Advanced

CRC

43
3 mg/m²

q3w
16 11.6 [17]

Feliu et al.

(TOMOX)

First-line

Metastatic

CRC

48

3 mg/m²

q3w +

Oxaliplatin

46
Not

Reported
[18]

Feliu et al.

(TOMIRI)

First-line

Metastatic

CRC

46

3 mg/m²

q3w +

Irinotecan

34
Not

Reported
[18]

Li et al.

(SALIRI +

Bev)

Second-

line mCRC
94

3 mg/m²

q3w +

Irinotecan

+

Bevacizum

ab

25.5 17.6 [19]

Li et al.

(SALOX +

Bev)

Second-

line mCRC
6

3 mg/m²

q3w +

Oxaliplatin

+

Bevacizum

ab

33.3 17.1 [19]

Bi et al.
Refractory

mCRC
46

3 mg/m²

q3w + S-1
13.0 12.3 [20]
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Pivotal Phase III trials were designed to compare the efficacy and safety of Raltitrexed with the

then-standard of care, 5-FU plus leucovorin (LV), in patients with advanced colorectal cancer.

Table 4: Key Phase III Clinical Trial Results of Raltitrexed vs. 5-FU/LV in Advanced Colorectal

Cancer

Trial
Treatme
nt Arms

N

Objectiv
e
Respon
se Rate
(%)

Median
Time to
Progres
sion
(months
)

Median
Overall
Survival
(months
)

Key
Adverse
Events
(Grade
3/4) for
Raltitrex
ed

Referen
ce(s)

"Tomude

x"

Colorecta

l Cancer

Study

Group

Raltitrexe

d vs. 5-

FU/LV

495 19 vs. 18

Shorter

with

Raltitrexe

d

10.9 vs.

12.3

Stomatiti

s (2%),

Leukope

nia (6%),

Diarrhea

(10%)

[21]

PETACC

-1

Raltitrexe

d vs. 5-

FU/LV

(adjuvant

)

1921 - -

Non-

inferiority

not met

Higher

liver

toxicities

[2][22]

While some Phase III trials demonstrated comparable efficacy between Raltitrexed and 5-

FU/LV regimens, with a more favorable toxicity profile for Raltitrexed in terms of mucositis and

leukopenia, others did not consistently show non-inferiority, particularly in the adjuvant setting.

[2][8][21][22]

Conclusion
Raltitrexed represents a significant milestone in the rational design of targeted cancer

therapies. Its discovery and development provided a valuable alternative to 5-FU-based

regimens for advanced colorectal cancer, offering a more convenient dosing schedule and a
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different toxicity profile. While its use has been somewhat superseded by newer agents, the

story of Raltitrexed provides crucial insights into the principles of thymidylate synthase

inhibition and the development of antifolate drugs. The extensive preclinical and clinical data

gathered continue to inform the development of novel cancer therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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